Cas no 2248355-69-1 (Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate)
Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-6509060
- 2248355-69-1
- Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate
-
- Inchi: 1S/C11H15N3O4/c1-11(2,3)18-10(15)7-5-6-13-9(12-4)8(7)14(16)17/h5-6H,1-4H3,(H,12,13)
- InChI Key: VDFMTIQBAYCJSX-UHFFFAOYSA-N
- SMILES: O(C(C1C=CN=C(C=1[N+](=O)[O-])NC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 253.10625597g/mol
- Monoisotopic Mass: 253.10625597g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 97Ų
Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6509060-0.05g |
tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate |
2248355-69-1 | 95.0% | 0.05g |
$660.0 | 2025-03-14 | |
| Enamine | EN300-6509060-0.1g |
tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate |
2248355-69-1 | 95.0% | 0.1g |
$691.0 | 2025-03-14 | |
| Enamine | EN300-6509060-0.25g |
tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate |
2248355-69-1 | 95.0% | 0.25g |
$723.0 | 2025-03-14 | |
| Enamine | EN300-6509060-0.5g |
tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate |
2248355-69-1 | 95.0% | 0.5g |
$754.0 | 2025-03-14 | |
| Enamine | EN300-6509060-1.0g |
tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate |
2248355-69-1 | 95.0% | 1.0g |
$785.0 | 2025-03-14 | |
| Enamine | EN300-6509060-2.5g |
tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate |
2248355-69-1 | 95.0% | 2.5g |
$1539.0 | 2025-03-14 | |
| Enamine | EN300-6509060-5.0g |
tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate |
2248355-69-1 | 95.0% | 5.0g |
$2277.0 | 2025-03-14 | |
| Enamine | EN300-6509060-10.0g |
tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate |
2248355-69-1 | 95.0% | 10.0g |
$3376.0 | 2025-03-14 |
Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate
Introduction to Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate (CAS No. 2248355-69-1)
Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate, identified by its Chemical Abstracts Service (CAS) number 2248355-69-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the nitropyridine class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural features of Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate, particularly the presence of a nitro group, a methylamino substituent, and a tert-butyl ester moiety, contribute to its unique chemical properties and reactivity. These characteristics make it a valuable scaffold for the development of novel bioactive molecules.
The nitro group in Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate is a key functional moiety that can participate in various chemical transformations, including reduction to an amine or diazotization reactions. This versatility allows for further derivatization, enabling the synthesis of more complex and tailored molecules. The methylamino group introduces basicity and potential hydrogen bonding capabilities, which can enhance binding interactions with biological targets. Additionally, the tert-butyl ester group provides steric hindrance and stability, making it an attractive feature for drug-like compounds.
In recent years, there has been growing interest in nitropyridines as pharmacophores due to their demonstrated efficacy in various therapeutic areas. For instance, studies have shown that nitropyridines can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The compound Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate has been explored in several preclinical studies as a potential lead compound for drug development. Its ability to modulate biological pathways suggests that it may have applications in treating conditions such as neurodegenerative diseases, where precise targeting of molecular interactions is crucial.
One of the most compelling aspects of Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate is its synthetic accessibility. The presence of well-defined functional groups allows for straightforward modifications through established chemical methodologies. This flexibility is particularly valuable in medicinal chemistry, where rapid iteration and optimization are essential for identifying promising drug candidates. Researchers have leveraged this compound to develop libraries of derivatives with enhanced pharmacological profiles, demonstrating its utility as a building block for further exploration.
The biological activity of Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate has been investigated in various cellular and molecular assays. Initial studies have highlighted its interaction with specific enzymes and receptors, suggesting potential mechanisms of action. For example, the compound has shown binding affinity to certain protein kinases, which are implicated in cancer progression. By modulating the activity of these kinases, Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate may offer a novel approach to inhibiting tumor growth and proliferation.
Furthermore, the nitro group in Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate has been exploited for its redox-active properties. Nitro compounds can undergo reversible reduction and oxidation, allowing them to participate in redox signaling pathways within cells. This property makes them attractive candidates for developing therapeutics targeting diseases associated with dysregulated redox balance, such as oxidative stress-related neurodegenerative disorders. The ability of Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate to interact with redox-sensitive proteins could provide new insights into disease mechanisms and therapeutic strategies.
The synthesis of Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate involves a multi-step process that highlights the compound's complexity and synthetic challenge. Key steps include nitration of pyridine derivatives followed by functional group transformations to introduce the methylamino and tert-butyl ester moieties. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research purposes. These improvements are crucial for facilitating further exploration of its biological activities and potential therapeutic applications.
In conclusion,Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate (CAS No. 2248355-69-1) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups and demonstrated biological activity make it a valuable tool for developing novel therapeutics. As research continues to uncover new applications for nitropyridines,Tert-butyl 2-(methylamino)-3-nitropyridine-4-carboxylate is poised to play an important role in advancing drug discovery efforts across multiple therapeutic areas.
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